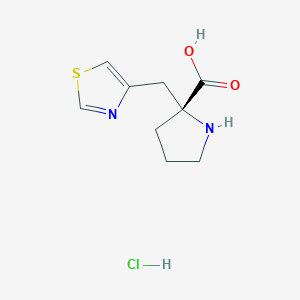

(R)-alpha-(4-thiazolylmethyl)-proline-HCl

Description

Overview of Prior Research on Thiazole-Containing Amino Acid Derivatives and Their Synthetic and Biological Significance

The integration of a thiazole (B1198619) ring into amino acid structures has been a fruitful area of research, yielding compounds with a wide array of biological activities. The thiazole nucleus is a component of many natural products with potent bioactivity, including Vitamin B1 and the antibiotic penicillin. researchgate.net

Recent studies have focused on creating hybrid molecules that combine the structural features of amino acids with the pharmacological properties of thiazoles. These efforts have led to the discovery of novel agents with significant therapeutic potential. For instance, a range of thiazole-amino acid hybrid derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with some compounds showing potent activity. nih.gov Similarly, novel thiazole derivatives bearing β-amino acid moieties have been investigated as potential antibacterial and antifungal agents, demonstrating activity against multidrug-resistant pathogens. mdpi.com

The synthetic strategies to create these molecules often involve the construction of the thiazole ring from precursors derived from amino acids or the coupling of a pre-formed thiazole unit to an amino acid scaffold. nih.govnih.gov The biological significance of these compounds is underscored by their diverse activities, which are summarized in the table below.

| Compound Class | Biological Activity | Significance |

| Thiazole-amino acid hybrids | Anticancer | Potential for developing new chemotherapeutic agents. nih.gov |

| Thiazole-β-amino acid derivatives | Antibacterial, Antifungal | Addresses the challenge of antimicrobial resistance. mdpi.com |

| Thiazolyl-hydrazonothiazole amines | Antimalarial | Offers new scaffolds for combating malaria. mdpi.com |

| Aminothiazole-based drugs (e.g., Riluzole) | Neuroprotective | Used in the management of neurodegenerative diseases. mdpi.com |

This table presents a summary of findings from various research articles on related compounds.

Defining the Research Objectives and Scope for (R)-alpha-(4-thiazolylmethyl)-proline-HCl Studies

Based on the scientific context provided by related compounds, the research objectives for studies on this compound would likely focus on several key areas:

Chemical Synthesis: Development of a stereoselective and efficient synthetic route to produce the (R)-enantiomer of the compound in high purity. This would be a critical first step for any further investigation.

Structural Analysis: Detailed characterization of the compound's three-dimensional structure using techniques such as X-ray crystallography and NMR spectroscopy to understand its conformational preferences.

Biological Screening: Evaluation of the compound's activity across a range of biological assays, guided by the known activities of thiazole-containing compounds and proline derivatives. This would likely include screening for:

Anticancer activity against various cell lines.

Antimicrobial activity against a panel of bacteria and fungi.

Enzyme inhibition, particularly for enzymes where proline mimetics or thiazole-containing inhibitors have shown activity.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of the target compound to understand how modifications to the proline ring, the thiazole moiety, or the linker affect biological activity. This could involve, for example, synthesizing the (S)-enantiomer to determine the role of stereochemistry.

The scope of initial research would be to establish a foundational understanding of the compound's chemical and biological properties, thereby determining its potential as a lead compound for further drug discovery and development efforts.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c12-8(13)9(2-1-3-11-9)4-7-5-14-6-10-7;/h5-6,11H,1-4H2,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGPCCFOUUMYSR-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CSC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control in the Production of R Alpha 4 Thiazolylmethyl Proline Hcl

Enantioselective Synthetic Routes Towards (R)-alpha-(4-thiazolylmethyl)-proline-HCl

The creation of the chiral quaternary center at the α-position of the proline ring is the key challenge in the synthesis of this compound. Several methodologies can be employed to achieve this, including chiral pool synthesis, asymmetric catalysis, and diastereoselective strategies.

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. L-proline, a naturally occurring amino acid, is an ideal candidate for this approach. mdpi.comresearchgate.net The general strategy involves the derivatization of L-proline to introduce the desired substituent at the α-position while retaining the original stereochemistry or controlling the formation of a new stereocenter.

A representative reaction scheme is as follows:

Protection: L-proline is reacted with pivalaldehyde and an acid catalyst to form 2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

Deprotonation: The protected proline is treated with LDA at low temperature to form the corresponding lithium enolate.

Alkylation: The enolate is reacted with 4-(chloromethyl)thiazole to introduce the thiazolylmethyl group at the α-position.

Deprotection: The resulting product is subjected to acidic hydrolysis to yield (R)-alpha-(4-thiazolylmethyl)-proline, which can then be converted to its hydrochloride salt.

| Step | Reagents and Conditions | Typical Yield |

| Protection | L-proline, pivalaldehyde, TsOH, toluene, reflux | 85-95% |

| Alkylation | LDA, THF, -78 °C; then 4-(chloromethyl)thiazole | 60-80% |

| Deprotection | 6N HCl, reflux | 70-90% |

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to induce enantioselectivity in a reaction. Proline and its derivatives are themselves powerful organocatalysts for various asymmetric transformations. researchgate.netnih.gov For the synthesis of the target molecule, a proline-catalyzed α-alkylation of an appropriate precursor could be envisioned.

A plausible strategy involves the reaction of a proline derivative, where the α-position is part of a nucleophilic enamine or enolate intermediate, with an electrophilic source of the thiazolylmethyl group. Chiral phase-transfer catalysts can also be employed for the asymmetric alkylation of a proline Schiff base precursor. For instance, an N-benzylidene protected proline ester can be alkylated with 4-(chloromethyl)thiazole in the presence of a chiral quaternary ammonium (B1175870) salt. The catalyst creates a chiral environment that directs the alkylation to occur preferentially on one face of the enolate, leading to an enantiomeric excess of the desired (R)-isomer.

| Catalyst Type | Reaction | Typical Enantiomeric Excess (ee) |

| Chiral Phase-Transfer Catalyst | Alkylation of a proline Schiff base | 80-95% |

| Organocatalyst | Michael addition to a thiazole-containing acceptor | >90% |

Diastereoselective strategies involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. uow.edu.au The auxiliary is temporarily incorporated into the substrate, directs the formation of the desired stereocenter, and is subsequently removed.

For the synthesis of this compound, a chiral auxiliary, such as a derivative of Evans' oxazolidinones, could be attached to a proline precursor. uow.edu.au For example, a dehydroproline derivative could be prepared and then subjected to a conjugate addition of a thiazolylmethyl nucleophile. The chiral auxiliary would shield one face of the molecule, forcing the nucleophile to attack from the less hindered side, thus creating the desired stereocenter in a predictable manner. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched alpha-(4-thiazolylmethyl)-proline.

Another diastereoselective approach is the 1,3-dipolar cycloaddition of an azomethine ylide derived from a proline precursor with a dipolarophile. uow.edu.au The stereoselectivity of the cycloaddition can be controlled by a chiral auxiliary, leading to a polyfunctionalized proline derivative that can be further transformed into the target molecule.

Biocatalytic and Enzymatic Approaches for Enantiopure this compound and Related Structures

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. acs.org Enzymes can be used to resolve racemic mixtures or to perform asymmetric transformations with high enantioselectivity.

For the production of this compound, an enzymatic resolution of a racemic mixture of alpha-(4-thiazolylmethyl)-proline would be a viable strategy. acs.org This typically involves the use of a lipase (B570770) or an acylase enzyme. For instance, the racemic amino acid could be first N-acylated. Then, an aminoacylase (B1246476) enzyme could be used to selectively hydrolyze the N-acyl group of the L-enantiomer, leaving the N-acyl-(R)-enantiomer unreacted. The free L-amino acid and the acylated D-amino acid can then be separated. Subsequent deacylation of the (R)-enantiomer would yield the desired product.

| Enzyme Class | Reaction Type | Substrate | Selectivity |

| Lipase | Enantioselective esterification/hydrolysis | Racemic N-protected proline derivative | High (E > 100) |

| Aminoacylase | Enantioselective hydrolysis of N-acyl group | Racemic N-acyl-alpha-(4-thiazolylmethyl)-proline | High for L-enantiomer |

Optimization of Reaction Conditions and Yields for Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure cost-effectiveness. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst loading.

For a scalable synthesis, robust and inexpensive reagents are preferred. nih.gov The Strecker synthesis, for example, is a versatile method for producing racemic α-amino acids that can be adapted for asymmetric synthesis and is amenable to large-scale production. sigmaaldrich.com An asymmetric Strecker synthesis of a proline precursor followed by cyclization could be a potential route.

Optimization studies would involve a systematic variation of reaction parameters. For example, in a catalyzed reaction, the catalyst loading would be minimized while maintaining high yield and enantioselectivity. The use of safer and more environmentally friendly solvents is also a critical consideration.

Purification and Isolation Techniques for High-Purity Enantiomers of this compound

The purification of the final product to obtain a high-purity enantiomer is a crucial step. Several techniques can be employed for this purpose.

Crystallization: If the product is a solid, diastereomeric salt crystallization is a classical and effective method for resolving enantiomers. libretexts.org This involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govsigmaaldrich.com The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation. This method offers high resolution and can be used for both small-scale and large-scale purifications.

Advanced Molecular and Structural Characterization of R Alpha 4 Thiazolylmethyl Proline Hcl

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., 2D NMR, HRMS, Chiral HPLC/GC, CD Spectroscopy)

The definitive structural elucidation of (R)-alpha-(4-thiazolylmethyl)-proline-HCl relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, mass, and chiral nature.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the covalent framework of the molecule. For a molecule with the complexity of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, helping to trace the connectivity within the pyrrolidine (B122466) ring and the thiazolylmethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connection between the thiazolylmethyl group and the α-carbon of the proline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, which is valuable for conformational analysis in solution.

| Expected ¹H and ¹³C NMR Data for this compound |

| Technique |

| ¹H NMR |

| ¹³C NMR |

| 2D NMR (COSY, HSQC, HMBC) |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, providing strong evidence for the chemical formula C₉H₁₃N₂O₂S⁺.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography (Chiral GC) are essential for confirming the enantiomeric purity of the compound. These techniques use a chiral stationary phase to separate the (R) and (S) enantiomers. tandfonline.comresearchgate.net The development of a robust chiral separation method is critical for ensuring that the sample is free from its enantiomeric counterpart. tandfonline.comresearchgate.net The choice between HPLC and GC would depend on the volatility and thermal stability of the derivatized or underivatized analyte. Derivatization is often employed to enhance the volatility and improve chromatographic separation.

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, this compound would exhibit a characteristic CD spectrum, which can be used to confirm the presence of the specific enantiomer and to study its conformational changes in solution.

Crystallographic Analysis for Absolute Stereochemistry and Conformation of this compound

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.gov For this compound, a single-crystal X-ray diffraction study would unequivocally establish the (R)-configuration at the α-carbon.

The analysis would also reveal precise bond lengths, bond angles, and torsion angles. Key conformational features, such as the pucker of the pyrrolidine ring (endo or exo) and the orientation of the thiazolylmethyl substituent relative to the proline ring, would be determined. nih.govnih.gov The crystal packing would also be elucidated, showing the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the secondary amine, and the chloride counter-ion, as well as potential π-π stacking interactions from the thiazole (B1198619) rings. chemrxiv.org

| Expected Crystallographic Data for this compound |

| Parameter |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Absolute Configuration |

| Pyrrolidine Ring Pucker |

| Key Torsion Angles |

| Hydrogen Bonding Network |

While specific crystallographic data for this compound is not publicly available, studies on other α-substituted proline analogs have shown that the substitution at the α-carbon can significantly influence the ring pucker and the preference for cis or trans conformation of the preceding peptide bond in a peptide chain. nih.govnih.gov

Conformational Analysis and Dynamic Behavior of this compound in Solution

The conformation of this compound in solution is likely to be dynamic, involving equilibria between different ring puckers and rotamers. The study of these conformational preferences is crucial as they can influence the molecule's biological activity and interactions.

The pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). nih.gov The presence of the bulky thiazolylmethyl group at the α-position is expected to influence this equilibrium. nih.gov Substituents at the α-position can introduce steric strain that favors one pucker over the other. nih.gov

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), is a primary tool for studying these conformational equilibria in solution. nih.govchemrxiv.org Computational modeling, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion. nih.gov The presence of an aromatic substituent can also lead to specific C-H/π interactions that stabilize certain conformations. chemrxiv.org

Purity and Stereochemical Integrity Assessment Methodologies for Research-Grade this compound

Ensuring the high purity and stereochemical integrity of research-grade this compound is paramount for the reliability of any subsequent studies. A combination of analytical techniques is employed for this purpose.

Chemical Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), and a UV detector to detect any aromatic impurities. A high-purity sample should exhibit a single major peak in the chromatogram. The purity is often reported as a percentage of the main peak area relative to the total peak area.

Stereochemical Integrity refers to the enantiomeric excess (e.e.) of the (R)-enantiomer. As mentioned in section 3.1, chiral HPLC or chiral GC are the methods of choice for this determination. tandfonline.comresearchgate.net A method would be developed to achieve baseline separation of the (R) and (S) enantiomers, allowing for the quantification of the minor enantiomer. tandfonline.comresearchgate.net For research-grade material, an enantiomeric excess of ≥98% is typically required.

Residual Solvent and Water Content are also important purity parameters. Gas Chromatography with a headspace sampler is commonly used to quantify residual solvents from the synthesis and purification process. Karl Fischer titration is the standard method for determining the water content.

| Purity and Integrity Assessment for this compound |

| Parameter |

| Chemical Purity |

| Enantiomeric Purity |

| Residual Solvents |

| Water Content |

| Identity Confirmation |

The development and validation of these analytical methods are crucial for the quality control of this compound. google.comrsc.org

Investigating the Biological and Biochemical Interactions of R Alpha 4 Thiazolylmethyl Proline Hcl

Enzyme Target Identification and Mechanistic Studies

No information is available in the public domain regarding the enzyme targets of (R)-alpha-(4-thiazolylmethyl)-proline-HCl or any mechanistic studies.

Enzyme Kinetic Analysis of this compound Interactions (e.g., Inhibition Kinetics)

There are no published studies detailing the enzyme kinetic analysis of this compound. Therefore, data on its potential inhibitory effects, such as inhibition constants (Kᵢ) or IC₅₀ values, are not available.

Binding Affinity Determination via Biophysical Methods (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

No literature was found that describes the use of biophysical methods like Isothermal Titration Calorimetry or Surface Plasmon Resonance to determine the binding affinity of this compound to any biological target.

Structural Basis of Enzyme-Ligand Interactions (e.g., Co-crystallography, Cryo-Electron Microscopy)

There are no available co-crystallography or cryo-electron microscopy studies that would provide insight into the structural basis of this compound's interaction with any enzyme.

Receptor Binding and Allosteric Modulation Investigations

No research could be located that investigates the binding of this compound to any receptors or its potential role as an allosteric modulator.

Cellular Pathway Perturbation and Signaling Cascade Analysis in vitro

There is no published research on the effects of this compound on cellular pathways or signaling cascades.

Development of Cell-Based Assays for this compound Activity

No information exists in the scientific literature regarding the development or use of cell-based assays to measure the biological activity of this compound.

Elucidation of Mechanism of Action at the Cellular Level

There is no available information detailing the cellular mechanism of action for this compound.

Exploration of Specific Biological Roles in Preclinical Models (Excluding Clinical Outcomes)

In Vivo Pharmacodynamic Studies in Relevant Animal Models

No in vivo pharmacodynamic studies for this compound in any animal models have been reported in the available literature.

Investigating Mechanistic Effects in Defined Preclinical Disease Models

There are no published studies investigating the mechanistic effects of this compound in any preclinical disease models.

Interactions with Key Biomolecules (e.g., Peptides, Proteins, DNA, RNA, Lipids)

Data on the interactions of this compound with key biomolecules such as peptides, proteins, DNA, RNA, or lipids is not available.

Computational Approaches to Understanding R Alpha 4 Thiazolylmethyl Proline Hcl

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-alpha-(4-thiazolylmethyl)-proline-HCl, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy for different conformations.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding mode and the flexibility of both the ligand and the protein. This can reveal key conformational changes that occur upon binding and provide insights into the thermodynamics of the interaction.

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the ligand and its target, often expressed as a binding free energy (e.g., in kcal/mol). | Predicts the potency of the compound as an inhibitor or activator of a specific target. |

| Binding Pose | The specific orientation and conformation of the ligand within the binding site of the target. | Reveals the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used in MD simulations to assess the stability of the ligand-protein complex over time. |

| Interaction Fingerprints | A representation of the different types of interactions between the ligand and the protein residues. | Helps in understanding the specific molecular determinants of binding and in comparing different ligands. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, QSAR studies would involve synthesizing and testing a library of its analogues with variations in the thiazole (B1198619) ring, the proline scaffold, or the linker.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or partial least squares are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Prediction of Pharmacokinetic and Pharmacodynamic Properties in silico

The therapeutic success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic and pharmacodynamic properties. In silico methods play a vital role in the early assessment of these properties, a field often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.

For this compound, computational models can predict key parameters such as its solubility, permeability across biological membranes (e.g., the blood-brain barrier), metabolic stability, and potential for interacting with drug-metabolizing enzymes like the cytochrome P450 family. These predictions are based on the compound's physicochemical properties and are often derived from large datasets of experimentally determined ADME properties. Early identification of potential liabilities in these areas can guide chemical modifications to improve the compound's drug-like properties.

Table 2: In Silico Prediction of ADME Properties

| Property | Computational Method | Importance for this compound |

| Aqueous Solubility | Models based on logP and topological polar surface area (TPSA). | Affects absorption and formulation. |

| Intestinal Absorption | Rule-based models (e.g., Lipinski's Rule of Five) and QSAR models. | Determines the fraction of the drug that reaches systemic circulation after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Models based on molecular size, polarity, and hydrogen bonding capacity. | Crucial if the intended target is in the central nervous system. |

| Metabolic Stability | Identification of potential sites of metabolism by docking to cytochrome P450 enzymes. | Predicts the compound's half-life in the body. |

| Toxicity | QSAR models trained on large toxicology databases (e.g., DEREK, TOPKAT). | Early flag for potential adverse effects. |

In Silico Screening and Virtual Library Design for Novel Biological Targets

The discovery of novel biological targets for this compound can be accelerated through in silico screening approaches. Virtual screening involves the computational screening of large libraries of compounds against a specific protein target. In the case of our lead compound, a reverse approach, known as inverse docking or target fishing, can be employed. Here, the structure of this compound is docked against a panel of known protein structures to identify potential off-target interactions or entirely new therapeutic targets.

Furthermore, computational methods can be used to design and enumerate virtual libraries of analogues based on the this compound scaffold. These virtual libraries can then be screened in silico against various targets to explore the structure-activity landscape and identify novel compounds with improved potency or selectivity. This iterative cycle of virtual library design, in silico screening, and experimental validation is a powerful strategy for lead optimization and the discovery of new therapeutic applications.

Applications of R Alpha 4 Thiazolylmethyl Proline Hcl in Chemical Biology and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis and Organic Transformations

The proline scaffold is a cornerstone in asymmetric catalysis, valued for its rigid structure and the presence of a stereogenic center. researchgate.net (R)-alpha-(4-thiazolylmethyl)-proline-HCl, as a derivative of proline, is a valuable chiral building block for the synthesis of complex molecules with high stereochemical control. Its inherent chirality can be transferred to new products in a variety of organic transformations.

Proline and its derivatives are well-established organocatalysts for a range of asymmetric reactions, including aldol (B89426) and Mannich reactions. researchgate.nettcichemicals.com They function by forming chiral enamines or iminium ions, which then react with electrophiles in a stereocontrolled manner. nih.gov The thiazolylmethyl substituent at the alpha-position of the proline core in this compound can influence the steric and electronic environment of the catalytic site, potentially leading to unique selectivity and reactivity in such transformations. While specific studies detailing the catalytic use of this exact compound are not prevalent, the extensive research on similar proline-based catalysts suggests its high potential in this area. chemrxiv.org

The stereoselective synthesis of quaternary proline analogues is a significant area of research due to the importance of these structures in bioactive peptides. nih.gov Methodologies for the asymmetric synthesis of α-alkylproline derivatives often rely on chiral auxiliaries or catalysts to control the stereochemistry of the newly formed quaternary center. nih.gov The fixed (R)-configuration of this compound makes it an ideal starting material or catalyst for the synthesis of such complex amino acid derivatives.

Table 1: Key Asymmetric Transformations Catalyzed by Proline and its Derivatives

| Reaction Type | Catalyst/Building Block | Key Feature | Representative Reference(s) |

| Aldol Reaction | L-Proline | Enamine catalysis | researchgate.nettcichemicals.com |

| Mannich Reaction | L-Proline | Iminium ion catalysis | researchgate.net |

| Michael Addition | Proline derivatives | Enantioselective C-C bond formation | researchgate.net |

| α-Alkylation | Proline derivatives | Generation of quaternary centers | nih.gov |

Development of this compound as a Chemical Probe for Biological Systems

While direct research on the application of this compound as a chemical probe is limited, its structural components suggest a strong potential for such development. The thiazole (B1198619) ring, a heterocyclic aromatic system, can be a platform for the attachment of fluorophores or other reporter groups. Thiazole-containing compounds have been utilized in the development of probes for bio-imaging. mdpi.com

Furthermore, the proline scaffold can be incorporated into peptides or small molecules designed to interact with specific biological targets. By functionalizing the thiazole moiety with a detectable label, this compound could be transformed into a tracer for studying the localization and dynamics of these biomolecules within cells or organisms. The metabolism of proline analogues, such as L-thiazolidine-4-carboxylic acid, has been studied in organisms like E. coli, indicating that such modified prolines can be processed by biological systems. nih.gov This metabolic accessibility is a crucial factor for the design of effective chemical probes.

Integration into Peptidomimetic Scaffolds and Macrocycles for Modulating Biological Pathways

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The rigid cyclic structure of proline is frequently used to induce specific secondary structures, like β-turns, in peptides. researchgate.net The incorporation of non-natural amino acids, such as this compound, into peptide sequences is a common strategy to create novel peptidomimetics with tailored biological activities.

The thiazole ring itself is a bioisostere for various functional groups and has been incorporated into macrocyclic peptidomimetics to enhance their properties. nih.gov Macrocyclic compounds, in general, are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.gov The synthesis of macrocycles containing a thiazole moiety has been reported to yield compounds with interesting biological activities. nih.gov For instance, thiazole-containing macrocycles have been investigated for their cytotoxic effects against cancer cell lines. nih.gov

The combination of the proline ring and the thiazole group in this compound makes it a promising building block for the construction of novel peptidomimetic and macrocyclic libraries for screening against various biological targets.

Potential for Functional Material Development (e.g., Bio-conjugates, Self-assembling Systems, Ligands in Catalysis)

The development of functional materials with tailored properties is a rapidly growing field. The unique chemical features of this compound make it a candidate for integration into various material systems.

Bio-conjugates: The carboxylic acid and secondary amine functionalities of the proline core allow for straightforward conjugation to other biomolecules, such as proteins, nucleic acids, or lipids. The thiazole ring can serve as a point of attachment for other functional groups or as a recognition motif.

Self-assembling Systems: Proline-rich peptides are known to form specific supramolecular structures. The introduction of the thiazolylmethyl group could influence the self-assembly process, leading to the formation of novel nanomaterials with potential applications in drug delivery or tissue engineering.

Ligands in Catalysis: The nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen and oxygen atoms of the proline core, can act as coordination sites for metal ions. This makes this compound a potential chiral ligand for asymmetric metal catalysis. chemrxiv.org Metal complexes containing thiazole-based ligands have been shown to possess interesting catalytic and biological activities. ijper.orgnih.goved.ac.uk The development of functional polymers can also be achieved through reactions like the Kabachnik–Fields reaction, which can incorporate phosphorus-containing groups with metal-chelating properties. mdpi.com While not directly employing the target compound, this highlights the potential for proline derivatives in creating functional materials.

Future Directions and Emerging Research Avenues for R Alpha 4 Thiazolylmethyl Proline Hcl Research

Exploration of Novel Enzyme or Receptor Targets and Biological Pathways

The therapeutic potential of (R)-alpha-(4-thiazolylmethyl)-proline-HCl is intrinsically linked to its interaction with specific biological targets. Future research should prioritize the identification and characterization of these targets to elucidate the compound's mechanism of action.

Proline metabolism is a critical area of investigation. Enzymes such as proline dehydrogenase (PRODH) , which catalyzes the first step of proline catabolism, represent a potential target. nih.govpnas.org The introduction of the thiazolylmethyl group at the alpha-position could modulate the interaction with the active site of PRODH, potentially inhibiting or enhancing its activity and thereby influencing cellular redox homeostasis and energy metabolism. pnas.org Another class of enzymes to consider are the peptidyl-prolyl-cis/trans-isomerases (PPIases) , which play a crucial role in protein folding and signaling by catalyzing the isomerization of peptidyl-prolyl bonds. medium.com The rigid structure of this compound could influence the cis/trans equilibrium of peptide bonds, making it a candidate for modulating PPIase activity.

Beyond enzymes, receptor-mediated pathways warrant exploration. For instance, the 5-HT3 receptor , a ligand-gated ion channel, has been shown to have a proline residue at a critical position where cis-trans isomerization may be involved in channel gating. researchgate.net Investigating the effect of this compound on such receptors could uncover novel neurological or gastrointestinal applications. The thiazole (B1198619) moiety, a common pharmacophore, may also facilitate interactions with a variety of other receptors and enzymes, expanding the scope of potential targets.

Advancements in Stereoselective Synthetic Methodologies and Industrial Scalability

The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, the development of efficient and scalable stereoselective synthetic methods for this compound is paramount for its future development.

Current research in the synthesis of α-substituted proline analogs has focused on achieving high diastereoselectivity and enantioselectivity. google.com Techniques such as asymmetric alkylation of proline-derived chiral auxiliaries and catalytic asymmetric phase-transfer catalysis are promising approaches. google.com For instance, the use of chiral catalysts can direct the alkylation of a proline enolate to selectively yield the desired (R)-enantiomer. google.com A review of stereoselective synthesis of quaternary proline analogues highlights various methods classified by the bond formed to create the quaternary center, which could be adapted for this specific compound. google.com

For industrial scalability, the focus must be on developing cost-effective and robust processes. A patent for the industrial synthesis of related N-alkylated α-amino diacids highlights the importance of using inexpensive starting materials and optimizing reaction conditions such as pressure and temperature to achieve high yields on an industrial scale. google.com The development of continuous flow chemistry processes could also offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. The practical approach of "proline editing," where a hydroxyproline (B1673980) residue within a peptide is modified post-synthesis, offers a versatile method for creating diverse proline derivatives, although its direct application to the free amino acid would require adaptation. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for α-Substituted Prolines

| Methodology | Description | Advantages | Challenges |

| Asymmetric Alkylation | Alkylation of a chiral proline enolate or equivalent. | High stereoselectivity can be achieved with appropriate chiral auxiliaries or catalysts. | Stoichiometric use of chiral auxiliaries can be costly. |

| Phase-Transfer Catalysis | Catalytic asymmetric alkylation using a chiral phase-transfer catalyst. | Catalytic amounts of chiral material are needed, making it more economical. | Catalyst design and optimization can be complex. |

| "Proline Editing" | Post-synthetic modification of a hydroxyproline residue. | Allows for the rapid generation of a library of derivatives. | Primarily developed for peptide synthesis. |

| Continuous Flow Chemistry | Synthesis performed in a continuously flowing stream. | Improved safety, efficiency, and scalability. | Requires specialized equipment and process development. |

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond single-target interactions and embrace a systems-level approach. Advanced omics technologies, such as proteomics and metabolomics, are powerful tools for achieving this.

Proteomics can be employed to identify the protein interaction partners of this compound. Techniques like affinity purification coupled with mass spectrometry can pull down protein complexes that bind to the compound, revealing its direct and indirect targets. Furthermore, quantitative proteomics can map the global changes in protein expression and post-translational modifications following treatment with the compound, providing insights into the affected cellular pathways. nih.gov For example, a proteomics study on dry eye disease utilized mass spectrometry to analyze changes in the tear proteome, identifying key proteins like proline-rich protein 4. nih.gov A similar approach could be used to study the effects of this compound on cellular or tissue proteomes.

Metabolomics offers a snapshot of the metabolic state of a biological system. By analyzing the changes in the levels of small molecule metabolites after exposure to this compound, researchers can identify metabolic pathways that are perturbed by the compound. mdpi.com Given that proline metabolism is interconnected with central carbon metabolism and redox balance, metabolomic studies could reveal how this proline analog impacts these fundamental cellular processes. nih.govpnas.org A targeted metabolomics method has been developed to study proline metabolism in mammalian cell cultures, which could be directly applied to investigate the effects of this compound. nih.gov

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Application | Potential Insights |

| Proteomics | - Affinity purification-mass spectrometry- Quantitative proteomics (e.g., SILAC, TMT) | - Identification of direct and indirect protein targets- Mapping of perturbed signaling and metabolic pathways- Understanding changes in protein expression and post-translational modifications |

| Metabolomics | - Targeted and untargeted metabolomics (e.g., LC-MS, GC-MS) | - Identification of altered metabolic pathways- Assessment of impact on central carbon metabolism and redox state- Elucidation of the compound's metabolic fate |

Challenges and Opportunities in Translating Mechanistic Insights into Preclinical Efficacy Studies

The successful translation of promising in vitro findings for this compound into in vivo efficacy requires overcoming several preclinical development challenges.

A significant challenge lies in the selection of appropriate animal models that can accurately predict human responses. medium.com The choice of model will depend on the identified biological target and the intended therapeutic area. For instance, if the compound is found to modulate a neurological target, transgenic mouse models of the specific neurological disorder would be necessary.

Another hurdle is bridging the gap between in vitro potency and in vivo efficacy. A compound that shows potent enzyme inhibition in a test tube may not be effective in a living organism due to poor pharmacokinetic properties, such as low absorption, rapid metabolism, or inability to reach the target tissue. nih.gov Therefore, early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. The unique structure of this compound, with its thiazole ring, may influence its metabolic stability and transport across biological membranes.

Despite these challenges, there are significant opportunities. The growing understanding of the role of proline metabolism in various diseases, including cancer and metabolic disorders, provides a strong rationale for developing proline analogs as therapeutic agents. nih.govnih.gov The development of more predictive preclinical models, such as organoids and humanized animal models, offers the potential for more accurate assessment of efficacy and safety. medium.com Furthermore, the use of biomarkers, identified through omics studies, can help in monitoring the compound's activity and patient response in preclinical and, eventually, clinical studies. The recent FDA approval of several drugs containing proline analogs underscores the therapeutic potential of this class of molecules and should encourage further investigation into compounds like this compound. acs.org

Q & A

Q. Advanced

Cellular thermal shift assays (CETSA) : Confirm compound binding to the target protein by measuring thermal stabilization.

Photoaffinity labeling : Use a radiolabeled or fluorescent probe to track target interaction in live cells .

Knockdown/knockout models : Compare activity in wild-type vs. CRISPR-edited cell lines to confirm target specificity .

How should researchers address batch-to-batch variability in biological activity?

Q. Advanced

Strict QC protocols : Enforce HPLC purity thresholds (>98%) and NMR/HRMS batch verification .

Bioactivity normalization : Use internal standards (e.g., reference inhibitors) in each assay to calibrate potency measurements.

Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate impurity profiles with activity shifts .

What guidelines ensure robust reporting of experimental data for this compound?

Basic

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Detailed methods : Specify reaction conditions (solvent, temperature, catalyst loading) and analytical parameters (HPLC column, gradient).

Data transparency : Deposit raw spectra, chromatograms, and assay data in public repositories (e.g., Zenodo).

Error reporting : Include standard deviations for biological replicates and confidence intervals for IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.